molecular formula C20H15N3O4S B2416844 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide CAS No. 886912-99-8

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

Cat. No.: B2416844
CAS No.: 886912-99-8
M. Wt: 393.42
InChI Key: IEDNUXOIMYPSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a naphthamide group and a methylsulfonylphenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-(methylsulfonyl)benzoic acid hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.

  • Attachment of the Naphthamide Group: : The naphthamide group can be introduced through a coupling reaction between the oxadiazole derivative and 1-naphthoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the naphthamide group, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide
  • **N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-1-naphthamide
  • **N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-triazol-2-yl)-1-naphthamide

Uniqueness

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is unique due to the presence of both the oxadiazole ring and the naphthamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-28(25,26)15-11-9-14(10-12-15)19-22-23-20(27-19)21-18(24)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDNUXOIMYPSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.